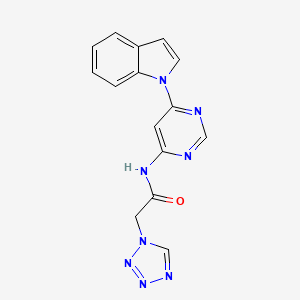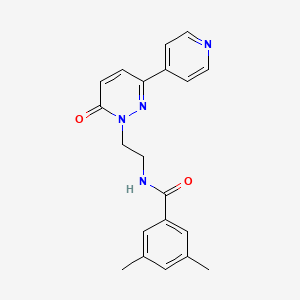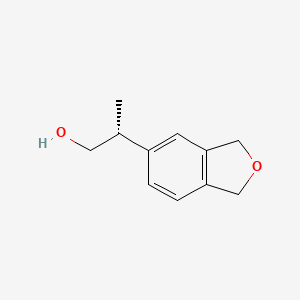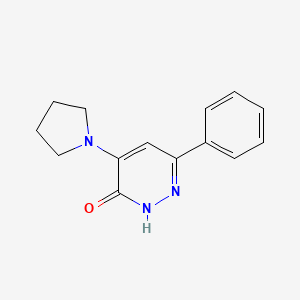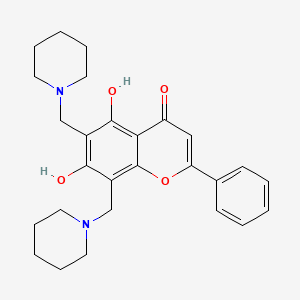
5,7-dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been widely used in scientific research for its ability to block the effects of adenosine on the A1 receptor.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Chromene derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. This suggests potential applications in developing new antimicrobial agents with antioxidant properties (Hatzade et al., 2008).
Anticancer Properties
- Certain chromene compounds have been synthesized and demonstrated notable anti-proliferative activities against human breast cancer cell lines, indicating their potential as anticancer agents (Parveen et al., 2017).
- Another study found chromene derivatives to exhibit potential analgesic and anticonvulsant activities, with implications for the development of new pain management and anticonvulsant drugs (Abdelwahab & Hassan Fekry, 2022).
Antiviral Activity
- Novel bis(4H-chromene-3-carbonitrile) derivatives have been synthesized, showing anti-influenza H5N1 virus activities, suggesting their use in antiviral research (Abdella et al., 2017).
Antimicrobial and Antioxidant Properties
- Chromene derivatives have been explored for their antibacterial and antioxidant activities, indicating their potential in the development of new antibacterial agents with added antioxidant benefits (Al-ayed, 2011).
Antileishmanial Potential
- Studies on Piper dennisii have isolated dihydrochalcones and benzoic acid derivatives showing antileishmanial potential, suggesting applications in treating leishmaniasis (Cabanillas et al., 2012).
Propiedades
IUPAC Name |
5,7-dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4/c30-22-16-23(19-10-4-1-5-11-19)33-27-21(18-29-14-8-3-9-15-29)25(31)20(26(32)24(22)27)17-28-12-6-2-7-13-28/h1,4-5,10-11,16,31-32H,2-3,6-9,12-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALAIDVEZCNHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)CN5CCCCC5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropane-1-carboxamide](/img/structure/B2605665.png)
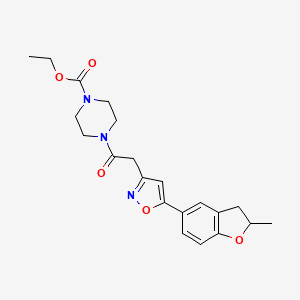
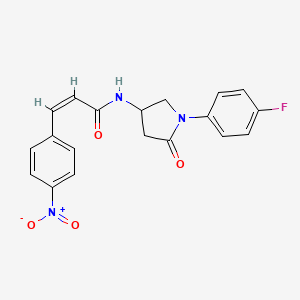
![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2605672.png)
![3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
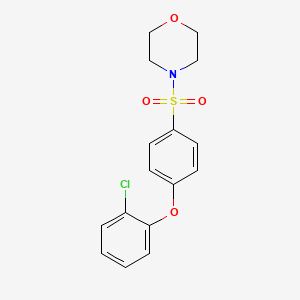
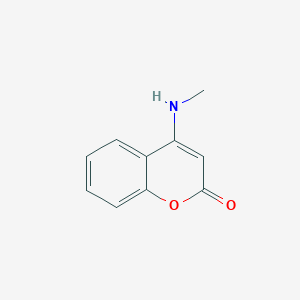
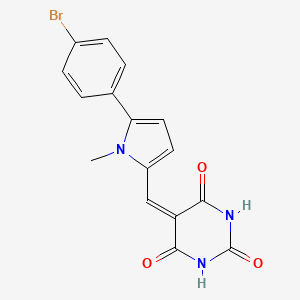
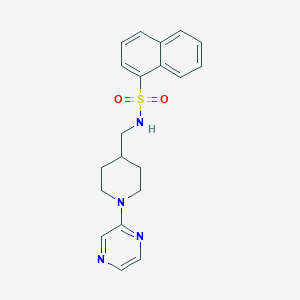
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide](/img/structure/B2605680.png)
